Dansylamino-pitc

Edman degradation protein microsequencing fluorescence detection

Dansylamino‑PITC combines PITC Edman chemistry with a dansyl fluorophore, enabling direct fluorescence detection at 1–5 pmol sensitivity without secondary labeling. This reagent outperforms standard PITC (UV, ~100 pmol) and DABITC (visible, ~20 pmol) for sequencing sub‑10 pmol gel‑isolated proteins or solid‑support manual Edman degradation. A validated set of DNSAPTH‑amino acid references and a 2D‑TLC separation system supports standardized fluorescence‑based N‑terminal identification. For proteomics core labs, peptide QC, and fluorescent tracking of peptide therapeutics—choose the reagent that eliminates extra steps and boosts sensitivity.

Molecular Formula C19H17N3O2S2
Molecular Weight 383.5 g/mol
CAS No. 102417-94-7
Cat. No. B043688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansylamino-pitc
CAS102417-94-7
Synonyms4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate
dansylamino-PITC
DNSAPITC
Molecular FormulaC19H17N3O2S2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)N=C=S
InChIInChI=1S/C19H17N3O2S2/c1-22(2)18-7-3-6-17-16(18)5-4-8-19(17)26(23,24)21-15-11-9-14(10-12-15)20-13-25/h3-12,21H,1-2H3
InChIKeyMZGXHCHKGRQLHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansylamino-PITC (CAS 102417-94-7): What Scientific Buyers Need to Know


Dansylamino-PITC (4-(dansylamino)phenyl isothiocyanate; CAS 102417-94-7; molecular formula C₁₉H₁₇N₃O₂S₂; molecular weight 383.48 g/mol) is a fluorescent phenylisothiocyanate (PITC) homologue developed as an Edman-type coupling reagent for N-terminal peptide and protein sequencing [1]. The compound integrates a dansyl fluorophore (5-(dimethylamino)-1-naphthalenesulfonyl) as a side chain attached to the phenyl isothiocyanate core structure [2]. Commercially available from multiple vendors at purities ≥98% (HPLC), the product typically appears as a light yellow to amber to dark green crystalline powder with a melting point of 125–131 °C . Its primary differentiator lies in combining the Edman coupling chemistry of PITC with intrinsic fluorescence detection capability, eliminating the need for secondary labeling steps in sensitive microsequencing workflows [3].

Why PITC, Dansyl Chloride, or DABITC Cannot Replace Dansylamino-PITC in Fluorescence-Based Microsequencing


Dansylamino-PITC (DNSAPITC) is structurally and functionally non-interchangeable with other common N-terminal sequencing reagents. Unlike standard PITC, which requires UV detection of PTH-amino acids at ~254 nm with sensitivity limited to the 100–500 pmol range, DNSAPITC incorporates a dansyl fluorophore directly into the Edman coupling reagent, enabling fluorescence detection with 1–5 pmol sensitivity without secondary derivatization steps [1]. Dansyl chloride (DNS-Cl), while fluorescent, reacts irreversibly with the N-terminus without enabling sequential degradation cycles; its use is restricted to single-terminal identification, not full sequence determination [2]. DABITC produces colored DABTH-amino acids detectable by visible light at ~436 nm and offers moderate sensitivity (~20–50 pmol), but does not match the detection limit achievable with dansyl fluorescence [3]. FMOC-Cl requires alkaline extraction steps that can cause partial peptide loss and generates fluorescent byproducts that complicate chromatographic separation of small peptides [4]. Selecting an alternative reagent without verifying equivalent fluorescence yield, coupling efficiency under the specific buffer system, and compatibility with downstream HPLC separation of DNSAPTH-amino acid derivatives will introduce systematic errors in quantitation and sequence assignment.

Quantitative Differentiation: Dansylamino-PITC vs. PITC and Other Edman Reagents — Evidence Table


Dansylamino-PITC Detection Sensitivity in Edman Sequencing: 1–5 pmol vs. PITC

Dansylamino-PITC (DNSAPITC) enables fluorescence-based detection of DNSAPTH-amino acid derivatives with a sensitivity of 1–5 pmol following exposure at 366 nm [1]. This represents approximately a 20- to 100-fold improvement over conventional PITC/UV detection of PTH-amino acids, which typically requires 100–500 pmol for reliable identification [2].

Edman degradation protein microsequencing fluorescence detection

Coupling Efficiency and Repetitive Degradation Yield: Comparable to PITC

Despite incorporating the bulky dansyl group, DNSAPITC exhibits similar coupling efficiency and repetitive degradation yield to those of standard PITC when evaluated on model peptides and proteins [1]. This finding is significant because other bulky Edman-type reagents (e.g., FITC, certain DABITC analogs) suffer from steric hindrance that reduces coupling yield, particularly with sterically hindered N-terminal residues such as valine, isoleucine, or proline [2].

Edman degradation coupling efficiency sequencing yield

Fluorescent DNSAPTH-Amino Acid HPLC Separation: Established 2D-TLC System

Reference DNSAPTH-amino acid derivatives of 20 standard amino acids were prepared and characterized, and a two-dimensional chromatography system on micro-polyamide sheets was specifically developed and validated for separating this mixture [1]. This established separation system provides users with a verified protocol for resolving DNSAPTH-amino acids, reducing method development time compared to adopting alternative fluorescent Edman reagents (e.g., FITC-PTH derivatives) for which standardized separation conditions are less extensively documented [2].

HPLC amino acid analysis chromatography

Class-Level Inference: Dansyl Fluorophore Detection Limit Advantage Over Visible Chromophores

Compounds bearing the dansyl fluorophore generally exhibit detection limits in the low picomolar to femtomolar range when analyzed by HPLC with fluorescence detection (excitation ~340–360 nm, emission ~490–530 nm). In contrast, DABITC, which produces colored DABTH-amino acid derivatives detected by visible absorption at 436 nm, typically achieves detection limits of approximately 20–50 pmol [1]. This represents a sensitivity differential of at least one order of magnitude in favor of dansyl-based detection systems. Note: This inference is based on class-level properties of the dansyl fluorophore compared to visible chromophores; direct head-to-head data between DNSAPITC and DABITC under identical experimental conditions are not currently available in the peer-reviewed literature.

fluorescence detection dansyl group detection limit

Supporting Evidence: Direct Fluorescence Detection Without Secondary Conversion Step

Unlike the standard PITC Edman protocol, which requires conversion of the thiazolinone intermediate to the PTH derivative for UV detection, DNSAPITC produces DNSAPTH-amino acid derivatives that are directly detectable by fluorescence without additional chemical conversion steps [1]. This workflow simplification reduces the number of manual handling steps and eliminates potential sample loss during the conversion process. While not a direct quantitative comparator, this property is cited as a practical advantage in microsequencing applications where minimal sample manipulation is critical [2].

fluorescence labeling Edman degradation workflow simplification

Optimal Use Cases for Dansylamino-PITC in Research and Industrial Settings


N-Terminal Microsequencing of Low-Abundance Peptides from 2D-Gel Spots

When proteins are isolated from 2D-PAGE gels at quantities below 10 pmol, standard PITC Edman sequencing with UV detection often fails to produce identifiable PTH-amino acid signals [1]. Dansylamino-PITC, with its 1–5 pmol fluorescence detection limit at 366 nm, enables sequence determination from these limited samples [2]. This application is particularly relevant for proteomics core facilities analyzing silver-stained gel spots where mass spectrometry is not available or where N-terminal confirmation is required to validate protein identity.

Manual Solid-Phase Peptide Sequencing with Fluorescence Readout

For laboratories performing manual Edman degradation on peptides covalently attached to solid supports (e.g., DITC-glass, Sequelon membranes), DNSAPITC provides fluorescence-based detection without the need for an automated sequencer's UV detector [3]. The similar coupling efficiency to PITC ensures that the Edman chemistry proceeds efficiently even on immobilized peptides, while the direct fluorescence detection of DNSAPTH-amino acids eliminates the thiazolinone-to-PTH conversion step, simplifying the manual workflow [4].

Fluorescent Labeling of Peptide Therapeutics for Pharmacokinetic Tracking

DNSAPITC has been demonstrated to react with the amino group of peptide-based therapeutics such as semaglutide, producing fluorescent conjugates detectable by fluorescence spectroscopy . While this application falls outside the core Edman sequencing use case, it represents a secondary utility for laboratories that require fluorescent tracking of peptide drugs in biological matrices. Users should note that the coupling efficiency and fluorescence quantum yield for this specific application have not been systematically compared to alternative fluorescent labels (e.g., FITC, Cy3) in peer-reviewed studies.

HPLC-Based Analysis of DNSAPTH-Amino Acid Reference Standards

The availability of characterized DNSAPTH-amino acid reference derivatives for all 20 standard amino acids, combined with the validated 2D-TLC separation system on micro-polyamide sheets, supports analytical laboratories that require a standardized fluorescence-based amino acid identification system [5]. This application is suitable for quality control of synthetic peptides where N-terminal identity verification is required but full Edman degradation instrumentation is not available.

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